4,5-Dichloro-2-(2-methoxyethoxy)phenylboronic acid
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Description
4,5-Dichloro-2-(2-methoxyethoxy)phenylboronic acid is a chemical compound with the molecular formula C9H11BCl2O4 and a molecular weight of 264.9 .
Molecular Structure Analysis
The InChI code for 4,5-Dichloro-2-(2-methoxyethoxy)phenylboronic acid is 1S/C9H11BCl2O4/c1-15-2-3-16-9-5-8(12)7(11)4-6(9)10(13)14/h4-5,13-14H,2-3H2,1H3 . This code provides a specific description of the molecule’s structure.Chemical Reactions Analysis
While the specific chemical reactions involving 4,5-Dichloro-2-(2-methoxyethoxy)phenylboronic acid are not detailed in the search results, boronic acids are known to be involved in various types of reactions. For example, they can participate in Suzuki coupling reactions with alkynyl bromides or aniline/thiophenol .Physical And Chemical Properties Analysis
The physical and chemical properties of 4,5-Dichloro-2-(2-methoxyethoxy)phenylboronic acid include a molecular weight of 264.9 and a molecular formula of C9H11BCl2O4 . The InChI code provides further details about its molecular structure .Scientific Research Applications
Supramolecular Assemblies
Phenylboronic acids, including derivatives similar to 4,5-dichloro-2-(2-methoxyethoxy)phenylboronic acid, are utilized in the design and synthesis of supramolecular assemblies. These assemblies are formed through hydrogen bonds between hetero N-atoms and the boronic acid group, contributing to the development of advanced materials with specific structural and functional characteristics. Such assemblies have potential applications in molecular recognition, sensing, and catalysis (Pedireddi & Seethalekshmi, 2004).
Catalysis in Organic Synthesis
Derivatives of phenylboronic acid are effective catalysts in organic synthesis, facilitating reactions such as the dehydrative amidation between carboxylic acids and amines. The presence of an ortho-substituent in the boronic acid molecule plays a crucial role in enhancing the reaction rate, making these compounds valuable in the synthesis of peptides and other organic compounds (Wang, Lu, & Ishihara, 2018).
Material Synthesis
Phenylboronic acids are key components in the synthesis of highly functionalized materials. They are used in Suzuki cross-coupling reactions to create building blocks for organic electronics, pharmaceuticals, and other advanced materials. This showcases the versatility of phenylboronic acids in contributing to the development of new materials with desirable properties (Zhang, Blazecka, Belmont, & Davidson, 2002).
Fluorescence Quenching Studies
The fluorescence quenching properties of boronic acid derivatives are studied to understand their interactions with various molecules. These studies are essential for the development of new fluorescent sensors for detecting sugars and other important biomolecules. The understanding of quenching mechanisms can lead to the design of more sensitive and selective sensors for biomedical and environmental monitoring applications (Geethanjali, Nagaraja, & Melavanki, 2015).
Photocatalytic Applications
Phenylboronic acid derivatives are incorporated into photocatalysts for the degradation of environmental pollutants. The introduction of these functional groups into photocatalytic materials enhances their selectivity and efficiency in breaking down harmful chemicals in water and air, contributing to cleaner and safer environments (Anirudhan & Anju, 2019).
properties
IUPAC Name |
[4,5-dichloro-2-(2-methoxyethoxy)phenyl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BCl2O4/c1-15-2-3-16-9-5-8(12)7(11)4-6(9)10(13)14/h4-5,13-14H,2-3H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPTJSQLBVWGXSY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1OCCOC)Cl)Cl)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BCl2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90681701 |
Source
|
Record name | [4,5-Dichloro-2-(2-methoxyethoxy)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90681701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.90 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dichloro-2-(2-methoxyethoxy)phenylboronic acid | |
CAS RN |
1256354-99-0 |
Source
|
Record name | [4,5-Dichloro-2-(2-methoxyethoxy)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90681701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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